Disodium 2,5-dihydroxybenzene-1,3-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 2,5-dihydroxybenzene-1,3-disulphonate can be synthesized through the sulfonation of catechol (1,2-dihydroxybenzene) with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction typically involves heating catechol with sulfuric acid to introduce sulfonic acid groups at the 3 and 5 positions of the benzene ring. The resulting product is then neutralized with sodium hydroxide to form the disodium salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the controlled addition of sulfuric acid to catechol under specific temperature and pressure conditions, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 2,5-dihydroxybenzene-1,3-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form hydroquinones.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Disodium 2,5-dihydroxybenzene-1,3-disulphonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of disodium 2,5-dihydroxybenzene-1,3-disulphonate involves its ability to scavenge reactive oxygen species (ROS). The compound interacts with ROS, neutralizing them and preventing oxidative damage to cells and tissues. This antioxidant activity is primarily due to the presence of hydroxyl groups that can donate electrons to neutralize free radicals .
Comparison with Similar Compounds
Disodium 2,5-dihydroxybenzene-1,3-disulphonate is unique due to its dual hydroxyl and sulfonate groups, which confer both antioxidant and metal-chelating properties. Similar compounds include:
Disodium 4,5-dihydroxy-1,3-benzenedisulfonate: Structurally similar but with different substitution patterns.
Tiron (disodium 4,5-dihydroxybenzene-1,3-disulfonate): Known for its metal-chelating properties.
Catechol (1,2-dihydroxybenzene): Lacks sulfonate groups but shares the hydroxyl groups.
These compounds share some properties but differ in their specific applications and reactivity due to the presence or absence of sulfonate groups .
Properties
CAS No. |
93840-62-1 |
---|---|
Molecular Formula |
C6H4Na2O8S2 |
Molecular Weight |
314.2 g/mol |
IUPAC Name |
disodium;2,5-dihydroxybenzene-1,3-disulfonate |
InChI |
InChI=1S/C6H6O8S2.2Na/c7-3-1-4(15(9,10)11)6(8)5(2-3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 |
InChI Key |
XYYHOGSZZTXVFK-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(C(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.